molecular formula C10H14O3 B1365675 Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate CAS No. 67333-67-9

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1365675
CAS No.: 67333-67-9
M. Wt: 182.22 g/mol
InChI Key: PFJHRKIZEPYPOQ-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate (CAS 67333-67-9) is a substituted cyclohexenone derivative featuring a methyl ester group at the carboxyl position, methyl substituents at the 2- and 6-positions, and a ketone at the 4-position of the cyclohexene ring. This compound is commercially available from suppliers such as Ambeed and Combi-Blocks at a price of $11.00/1g . Its structure combines both ester and ketone functionalities, making it a versatile intermediate in organic synthesis, particularly for reactions involving conjugate additions or cycloadditions.

Properties

IUPAC Name

methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHRKIZEPYPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456548
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-67-9
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common route involves the reaction of methyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization and esterification . Another method includes the alkylation of ethyl acetoacetate with methyl vinyl ketone, followed by cyclization and esterification .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Key Reactions

2.1 Conjugate Reduction

Yield Reaction Conditions
33%; 46%Cerium(III) chloride (15.2 mmol), sodium borohydride (15.2 mmol), methanol (30 mL), 16 h at room temperature .

This reaction reduces the enone system to a cyclohexanol derivative, demonstrating the compound’s reactivity toward conjugate addition.

2.2 Sharpless Asymmetric Epoxidation
Epoxidation of the cyclohexene ring using Sharpless conditions (e.g., Ti(OiPr)4, (+)-DET, and t-BuOOH) introduces an epoxide, enabling subsequent diastereoselective transformations. This step is critical in terpenoid synthesis .

2.3 Iodine/DMSO-Mediated Reaction

Yield Reaction Conditions
72%Iodine (20 mol%), DMSO (1.0 equiv), nitromethane (1.0 mL), 24 h at 100°C .

This reaction converts the cyclohexenone ester into a hydroxybenzoate derivative, highlighting its versatility in aromatic substitution chemistry.

Reaction Mechanisms

3.1 Aldol Cyclization
The compound undergoes intramolecular aldol condensation under basic conditions, forming a six-membered ring. This mechanism is central to its synthesis via ethyl acetoacetate and acetone .

3.2 Vinylogous Diester Condensation
Reaction with dimethyl 2-(propan-2-ylidene)malonate introduces a dienic acid moiety, driven by the stability of the cyclohexenone system. This step is pivotal in constructing polycyclic natural products .

Analytical Data

Parameter Value
Molecular FormulaC10H14O3
SMILESCC1CC(=O)C=C(C1C(=O)OC)C
1H NMR (δ, ppm)1.00 (s), 1.12 (s), 1.80 (d)
13C NMR (δ, ppm)18.8, 23.5, 24.1, 41.3

Scientific Research Applications

Medicinal Chemistry

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate has been studied for its potential biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
  • Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest it may modulate neurotransmitter systems. In vitro studies have shown significant reductions in cell death rates under oxidative stress conditions, indicating potential for neuroprotective applications.
  • Antioxidant Activity : Comparative analyses have revealed notable antioxidant activity through DPPH radical scavenging assays, highlighting its potential in formulations aimed at combating oxidative stress.

Antimicrobial Efficacy

A study evaluating the antimicrobial activity of several cyclohexene derivatives found that this compound exhibited inhibition zones comparable to standard antibiotics against various bacterial strains. This positions the compound as a candidate for further development in antimicrobial therapies.

Neuroprotective Assay

In an in vitro model assessing neuroprotection against oxidative stress, derivatives of this compound demonstrated significant reductions in cell death rates compared to untreated controls. This suggests that the compound could be explored for therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate involves its ability to participate in various chemical reactions due to its reactive keto and ester groups. These functional groups allow the compound to act as an electrophile in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate with analogous cyclohexenone and ester derivatives, focusing on structural variations, commercial availability, and inferred reactivity.

Table 1: Key Structural and Commercial Differences

Compound Name (CAS) Substituents/Functional Groups Ester Group Price (Source) Key Structural Differences
This compound (67333-67-9) 2,6-dimethyl, 4-oxo, cyclohex-2-ene Methyl $11.00/1g Reference compound
Ethyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate (68227-51-0) 2,6-dimethyl, 4-oxo, cyclohex-2-ene Ethyl $146.00/250mg Ethyl ester increases steric bulk
Methyl 3-oxocyclohex-1-enecarboxylate (54396-74-6) 3-oxo, cyclohex-1-ene Methyl $53.00/250mg Oxo group at 3-position; double bond at 1-position
4,4-Dimethyl-2-cyclohexen-1-one (1073-13-8) 4,4-dimethyl, 2-cyclohexen-1-one None $5.00/1g Lacks ester group; geminal dimethyl at 4-position
Methyl 3-oxocyclopent-1-enecarboxylate (80-71-7) 3-oxo, cyclopent-1-ene Methyl N/A Smaller (5-membered) ring; different ring strain

Functional Group and Reactivity Analysis

Ester Group Variations: Replacing the methyl ester with an ethyl group (e.g., Ethyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate) introduces steric hindrance, which may slow ester hydrolysis or nucleophilic substitution reactions compared to the methyl analog . The absence of an ester group in 4,4-dimethyl-2-cyclohexen-1-one simplifies its reactivity, limiting it to ketone-based reactions (e.g., enolate formation) rather than ester-mediated transformations .

Cyclopentene derivatives (e.g., Methyl 3-oxocyclopent-1-enecarboxylate) exhibit higher ring strain, likely enhancing reactivity in ring-opening or cycloaddition reactions compared to six-membered analogs .

Substituent Effects: The 2,6-dimethyl groups in the reference compound may sterically shield the 4-oxo group, reducing its electrophilicity compared to unsubstituted analogs.

Research Implications and Limitations

For example:

Biological Activity

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C10H14O3C_{10}H_{14}O_3. Its structure includes a cyclohexene ring with a ketone and a carboxylate group, which are crucial for its reactivity and interaction with biological systems. The compound's lipophilicity, indicated by its Log P values ranging from 0.81 to 2.14, suggests good membrane permeability, making it a candidate for drug development .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related cyclohexene derivatives have demonstrated effectiveness against various bacterial strains . The presence of the methyl ester functional group may enhance the compound's ability to penetrate microbial membranes.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and protect against neuronal damage .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving cyclization and functional group modifications. The synthesis pathways often yield derivatives that can be screened for enhanced biological activity.

Synthesis Method Description Yield (%)
Acid-Catalyzed CyclizationInvolves the reaction of dimethylcyclohexene with carboxylic acid derivatives75%
Base-Catalyzed EsterificationUses strong bases to facilitate ester formation85%

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several cyclohexene derivatives against Staphylococcus aureus and Escherichia coli. This compound showed moderate inhibition zones comparable to standard antibiotics .
  • Neuroprotective Assay : In an in vitro model assessing neuroprotection against oxidative stress, derivatives of this compound demonstrated significant reductions in cell death rates compared to untreated controls .
  • Antioxidant Activity : A comparative analysis of various cyclohexene derivatives revealed that this compound possessed notable antioxidant activity measured by DPPH radical scavenging assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate, and what methodological considerations are critical for optimizing yield and purity?

  • Answer: The compound is typically synthesized via cascade lactonization/benzannulation reactions using precursors like dimethyl 3-oxoglutarate and propargylamines. Optimizing reaction conditions (e.g., catalyst choice, temperature, solvent polarity) is crucial. For instance, Duan et al. (2021) achieved yields up to 85% by employing Pd catalysts under inert atmospheres and monitoring intermediates via TLC . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity, with final characterization using NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer:

  • NMR: 1H and 13C NMR are standard for assigning proton/carbon environments. Lee et al. (2018) demonstrated that DEPT-135 and HSQC experiments resolve overlapping signals in similar cyclohexenecarboxylates, particularly distinguishing keto-enol tautomers .
  • X-ray crystallography: SHELXL (SHELX suite) is widely used for structure refinement. For example, Acta Crystallographica studies resolved bond angles and torsional strain in derivatives, noting challenges in handling disordered methyl groups .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallographic/NMR results) be resolved for this compound?

  • Answer: Discrepancies often arise from dynamic effects (e.g., conformational flexibility) not captured in static DFT models. Researchers should:

  • Compare experimental NMR coupling constants with DFT-optimized geometries to identify dominant conformers .
  • Use high-resolution crystallographic data (SHELXL-refined) to validate bond lengths/angles, as demonstrated in studies of ethyl 4-methoxyphenyl analogs .
  • Apply molecular dynamics simulations to account for solvent effects in NMR predictions .

Q. What strategies are recommended for designing enantioselective syntheses of this compound analogs?

  • Answer: Key strategies include:

  • Chiral auxiliaries: Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during annulation .
  • Asymmetric catalysis: Use Pd or Rh catalysts with chiral ligands (e.g., BINAP) to control regioselectivity, as seen in benzannulation reactions .
  • Steric/electronic tuning: Substituent positioning (e.g., electron-withdrawing groups at C-2) can bias ring-closure pathways, as observed in related cyclohexenone derivatives .

Q. How should researchers address kinetic vs. thermodynamic control during the synthesis of derivatives with varying substituent patterns?

  • Answer:

  • Kinetic control: Low temperatures (-78°C) and bulky bases (e.g., LDA) favor faster-forming intermediates, as shown in the synthesis of ethyl thienyl derivatives .
  • Thermodynamic control: Prolonged heating (reflux in toluene) and protic solvents (e.g., ethanol) stabilize more stable products, such as para-substituted aryl analogs .
  • Monitoring: In-situ IR or Raman spectroscopy tracks intermediate populations to optimize reaction quenching .

Q. What challenges arise in refining crystallographic data for this compound derivatives, and how can they be mitigated?

  • Answer: Common challenges include:

  • Disorder: Methyl or ester groups may exhibit positional disorder. SHELXL’s PART and SUMP instructions help model partial occupancies, as applied in ethyl naphthyl derivatives .
  • Twinning: High mosaicity in crystals can be addressed using TWIN/BASF commands in SHELXL, as reported for cyclohexenone analogs .
  • Data quality: Ensure high-resolution (<1.0 Å) data collection at synchrotron facilities to reduce R-factor uncertainties .

Methodological Insights from Key Studies

  • Synthesis Optimization: Duan et al. (2021) achieved 85% yield in benzannulation reactions by maintaining anhydrous conditions and slow reagent addition .
  • NMR Assignments: Lee et al. (2018) correlated 13C chemical shifts (δ 170–220 ppm) with carbonyl environments in 25 derivatives, aiding tautomer identification .
  • Crystallography: Fun et al. (2012) resolved torsional angles (<5° deviation) in ethyl 4-methoxyphenyl derivatives using SHELXL, highlighting steric hindrance from ortho-substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
Reactant of Route 2
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Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

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